(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
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Overview
Description
(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is a chiral compound with a morpholine ring structure It is characterized by the presence of tert-butyl and methyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to form the desired morpholine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The morpholine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: Known for its use in the synthesis of N-heterocycles via sulfinimines.
Tertiary butyl esters:
Uniqueness
(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is unique due to its specific combination of functional groups and chiral nature. This makes it a valuable compound for asymmetric synthesis and as a precursor for the development of chiral drugs and materials.
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3S)-3-methylmorpholine-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPZVCIFIQJJOJ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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